molecular formula C13H13NO B6413747 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one CAS No. 1261917-51-4

2-(3,5-Dimethylphenyl)pyridin-4(1H)-one

Cat. No.: B6413747
CAS No.: 1261917-51-4
M. Wt: 199.25 g/mol
InChI Key: ADQVRZWFCLNGKS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)pyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by a pyridine ring substituted with a 3,5-dimethylphenyl group at the 2-position and a ketone group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylbenzaldehyde with 2-aminopyridine in the presence of an acid catalyst. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the pyridinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)pyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-Dimethylphenyl)pyridin-4(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpyridin-4(1H)-one
  • 2-(4-Methylphenyl)pyridin-4(1H)-one
  • 2-(3,4-Dimethylphenyl)pyridin-4(1H)-one

Uniqueness

2-(3,5-Dimethylphenyl)pyridin-4(1H)-one is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and binding properties. This structural feature can enhance its stability and specificity in various applications compared to similar compounds.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-5-10(2)7-11(6-9)13-8-12(15)3-4-14-13/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQVRZWFCLNGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=O)C=CN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692452
Record name 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-51-4
Record name 4-Pyridinol, 2-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261917-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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